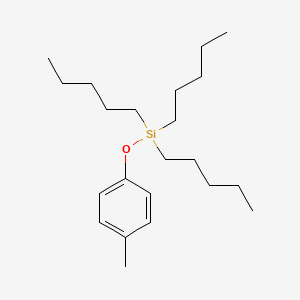
(4-Methylphenoxy)(tripentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenoxy)(tripentyl)silane is an organosilicon compound characterized by the presence of a silane group bonded to a 4-methylphenoxy group and three pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)(tripentyl)silane typically involves the reaction of 4-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
4-Methylphenol+Tripentylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenoxy)(tripentyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The silane group can be reduced to form silanols.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Silanols and other reduced derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(4-Methylphenoxy)(tripentyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Methylphenoxy)(tripentyl)silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. The phenoxy group can participate in aromatic interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.
Triphenylsilane: Contains phenyl groups instead of pentyl groups.
Triethylsilane: Contains ethyl groups instead of pentyl groups.
Uniqueness
(4-Methylphenoxy)(tripentyl)silane is unique due to the combination of its phenoxy and tripentyl groups, which confer distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
59646-12-7 |
|---|---|
Molecular Formula |
C22H40OSi |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
(4-methylphenoxy)-tripentylsilane |
InChI |
InChI=1S/C22H40OSi/c1-5-8-11-18-24(19-12-9-6-2,20-13-10-7-3)23-22-16-14-21(4)15-17-22/h14-17H,5-13,18-20H2,1-4H3 |
InChI Key |
DRMIIALFJYMGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](CCCCC)(CCCCC)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)

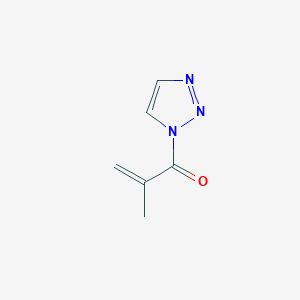




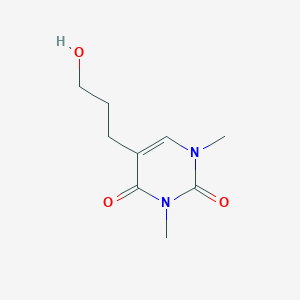
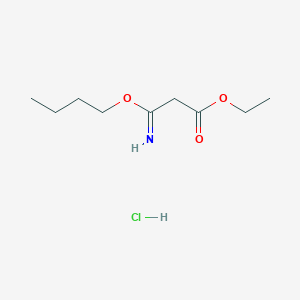
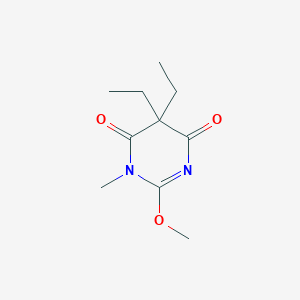
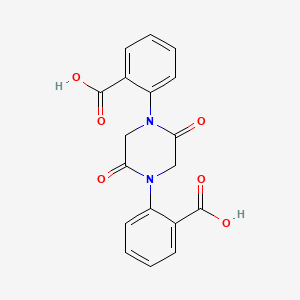

![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)
